molecular formula C22H22ClNO6 B296687 ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No. B296687
M. Wt: 431.9 g/mol
InChI Key: XZXRZBSOFNGWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as CDM-1, is a synthetic compound with potential therapeutic properties. CDM-1 belongs to the class of chromene derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood. However, studies have suggested that ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate may exert its therapeutic effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation. For example, ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to have low toxicity in vitro, making it a safe compound to use in cell culture studies. However, one limitation of using ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One potential area of research is the development of ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate analogs with improved potency and selectivity against specific diseases. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in vivo, which will provide valuable information for the development of ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate as a therapeutic agent. Additionally, the potential use of ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate as an adjuvant therapy in combination with other drugs is an area of interest for future research.

Synthesis Methods

The synthesis of ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves the condensation of 3-chloro-5-methoxy-4-(2-propynyloxy)phenylacetic acid with ethyl 2-amino-4-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI). The resulting product is then purified by column chromatography to obtain ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in high yield and purity.

Scientific Research Applications

Ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).

properties

Molecular Formula

C22H22ClNO6

Molecular Weight

431.9 g/mol

IUPAC Name

ethyl 2-amino-4-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C22H22ClNO6/c1-4-9-29-20-13(23)10-12(11-16(20)27-3)17-18-14(25)7-6-8-15(18)30-21(24)19(17)22(26)28-5-2/h1,10-11,17H,5-9,24H2,2-3H3

InChI Key

XZXRZBSOFNGWQE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Cl)OCC#C)OC)C(=O)CCC2)N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Cl)OCC#C)OC)C(=O)CCC2)N

Origin of Product

United States

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